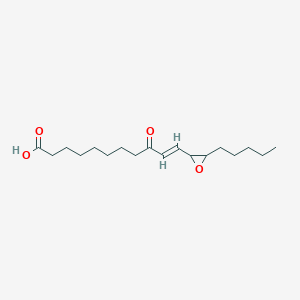![molecular formula C₁₉H₂₇NO₁₀S B023897 (2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 34017-15-7](/img/structure/B23897.png)
(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
The compound belongs to a class of chemically synthesized molecules with potential relevance in various scientific and medical research fields. The analysis of such compounds typically involves understanding their synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure. Techniques such as condensation reactions, esterification, and etherification are common. For instance, the synthesis of related heterocyclic compounds can involve the use of starting materials like carboxylic acids, aldehydes, and amines in the presence of catalysts or activating agents to form the core structure followed by further functionalization (Gein et al., 2009).
Molecular Structure Analysis
Determining the molecular structure of a compound involves spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. These techniques allow for the identification of functional groups, the skeleton of the molecule, and the stereochemistry of the compound. Computational methods, like DFT (Density Functional Theory) calculations, can also be employed to predict and analyze the electronic structure, including the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels, providing insight into the compound's reactivity (Halim & Ibrahim, 2017).
Scientific Research Applications
Benzene Polycarboxylic Acid as a Marker for Organic Matter
Benzene polycarboxylic acid (BPCA) molecules are extensively used as markers for the qualitative and quantitative analysis of pyrogenic black carbons (BC) in environmental studies. The BPCA method, which has evolved to identify condensed organic matter in soils and aquatic systems, suggests that BPCAs are not solely indicative of BC but more generally of condensed organic matter. This insight challenges the conventional application of BPCAs as a marker for BCs and proposes a more nuanced understanding of organic matter in environmental samples, highlighting the need for a careful interpretation of BPCA data in ecological and environmental research (Chang et al., 2018).
Ultraviolet Filters and Ecotoxicological Impact
Organic Ultraviolet Filters (OUVFs) , commonly used in sunscreens and other personal care products, have been the subject of ecotoxicological studies due to their widespread presence in aquatic environments and potential toxic effects on marine and freshwater organisms. A systematic review and ecological risk assessment of OUVFs indicated that compounds such as benzophenones and camphors, among others, show varying degrees of toxicity towards aquatic life. These studies emphasize the importance of understanding the environmental behavior and toxicological effects of OUVFs to inform safer use and regulatory policies (Carve et al., 2020).
Polyunsaturated Fatty Acids in Cancer Treatment
The application of Omega-3 Polyunsaturated Fatty Acids (PUFAs) as adjuvants in cancer treatment has been explored due to their potential to modify the redox status of cancer cells and enhance the efficacy of conventional anticancer agents. A systematic review examined the effects of cotreatment with anticancer agents and n-3 PUFAs on oxidative stress parameters, suggesting a synergistic action that could improve treatment outcomes. These findings underscore the value of nutritional and supplemental strategies in the comprehensive management of cancer (Camargo et al., 2018).
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO10S/c1-3-9-20(10-4-2)31(27,28)12-7-5-11(6-8-12)18(26)30-19-15(23)13(21)14(22)16(29-19)17(24)25/h5-8,13-16,19,21-23H,3-4,9-10H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOGRYWIYJNLDE-NAHJCDBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955588 | |
| Record name | 1-O-[4-(Dipropylsulfamoyl)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
CAS RN |
34017-15-7 | |
| Record name | Probenecid glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034017157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[4-(Dipropylsulfamoyl)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)



